3-(5-methyl-2-furyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Nomenclature The compound 3-(5-methyl-2-furyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide (IUPAC name: N′-[(E)-furan-2-methylidene]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide) is a pyrazole-carbohydrazide derivative with a molecular formula of C₁₄H₁₂N₄O₃ and a molecular weight of 284.27 g/mol . Key structural features include:
- A 5-methyl-2-furyl substituent at the pyrazole C3 position.
- An (E)-2-thienylmethylidene hydrazide group at the pyrazole C5 position.
The compound’s structure combines aromatic heterocycles (furan and thiophene) with a semi-rigid pyrazole core, enabling diverse coordination and biological interactions. Synonyms include N′-[(E)-2-furylmethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide and MFCD01915189 .
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-4-5-13(20-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-21-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
PVVSLQXZMCHWMV-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide with 2-thiophenecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-carbohydrazides are a versatile class of compounds with applications in coordination chemistry, chemosensing, and medicinal chemistry. Below, the target compound is compared to analogs with varying substituents, focusing on structural, electronic, and functional differences.
Substituent Variations and Electronic Effects
Key Observations:
- Electron-Donating Groups (EDGs): The diethylamino group () improves aqueous solubility, critical for bioavailability in drug design .
- Aromatic Heterocycles: Thiophene (target compound) and furan () provide distinct π-conjugation profiles. Thiophene’s sulfur atom may facilitate metal coordination (e.g., Al³⁺ in chemosensors) , while furan’s oxygen enhances hydrogen bonding.
Anticancer Activity:
- A tert-butylbenzyl-substituted analog (C₂₆H₂₈Cl₂N₄O₂) showed IC₅₀ = 1.2 µM against A549 lung cancer cells by inducing apoptosis .
- The target compound’s thienyl and methyl-furyl groups may balance lipophilicity and target affinity, though specific activity data are pending .
Enzyme Inhibition:
- The indol-3-ylmethylene analog (MW ≈ 450) acts as a nonpeptidic inhibitor of endoplasmic reticulum aminopeptidases (ERAP1/2), with xlogP > 5 indicating high membrane permeability .
Chemosensing:
- Pyridine-pyrazole analogs (e.g., H₂DPC) detect Al³⁺ via chelation-enhanced fluorescence, highlighting the role of –CONH and –OH groups in metal coordination . The target compound lacks phenolic groups but may coordinate via pyrazole N and thiophene S atoms.
Biological Activity
3-(5-methyl-2-furyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 278.39 g/mol. The compound features a pyrazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O2S |
| Molecular Weight | 278.39 g/mol |
| InChI | InChI=1S/C14H12N4O2S |
| InChIKey | VNXQQDUROPYVIW-MKMNVTDBSA-N |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study published in 2017 highlighted the ability of various pyrazole compounds to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . Specifically, derivatives similar to this compound showed promising results against multiple cancer cell lines.
Case Study:
A notable case study involved the evaluation of a related pyrazole compound in vitro against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating effective cytotoxicity compared to control treatments.
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic effects. A review of literature revealed that compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
Research Findings:
In experimental models, the administration of pyrazole derivatives resulted in a significant decrease in paw edema in rats, suggesting effective anti-inflammatory action.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Inhibition of COX Enzymes: The compound may inhibit COX-1 and COX-2 enzymes, which play a pivotal role in the inflammatory process.
- Induction of Apoptosis: It may activate apoptotic pathways in cancer cells through caspase activation.
- Cell Cycle Arrest: The compound can induce cell cycle arrest at the G0/G1 phase in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
